![molecular formula C19H19NO5 B4189403 9-(2,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4189403.png)
9-(2,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Overview
Description
9-(2,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, also known as β-THQ, is a small molecule compound that has been the subject of scientific research due to its potential therapeutic effects.
Scientific Research Applications
β-THQ has been the subject of scientific research due to its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, β-THQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that β-THQ can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, β-THQ has been shown to have neuroprotective effects and improve cognitive function.
Mechanism of Action
The mechanism of action of β-THQ is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, β-THQ has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the JNK pathway, leading to apoptosis. In inflammation, β-THQ has been shown to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines. In neurological disorders, β-THQ has been shown to have antioxidant and anti-inflammatory effects, as well as modulate the levels of neurotransmitters.
Biochemical and Physiological Effects
β-THQ has been shown to have various biochemical and physiological effects. In cancer cells, β-THQ has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the PI3K/Akt/mTOR pathway. In inflammation, β-THQ has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, β-THQ has been shown to have neuroprotective effects, improve cognitive function, and modulate the levels of neurotransmitters.
Advantages and Limitations for Lab Experiments
β-THQ has several advantages for lab experiments, including its small size, easy synthesis, and potential therapeutic effects. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For β-THQ research include further studies on its therapeutic effects, mechanism of action, and potential toxicity.
properties
IUPAC Name |
9-(2,5-dimethoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-11-3-4-16(23-2)14(7-11)12-9-19(21)20-15-10-18-17(8-13(12)15)24-5-6-25-18/h3-4,7-8,10,12H,5-6,9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLHJLUVXZQCBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=CC4=C(C=C23)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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